(1-Cyanocyclohexyl)acetic acid

Catalog No.
S762215
CAS No.
133481-09-1
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Cyanocyclohexyl)acetic acid

CAS Number

133481-09-1

Product Name

(1-Cyanocyclohexyl)acetic acid

IUPAC Name

2-(1-cyanocyclohexyl)acetic acid

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12)

InChI Key

YGFXLCAKCKPSQQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)O)C#N

Synonyms

(1-cyanocyclohexyl)acetic acid; 2-(1-Cyanocyclohexyl)acetic acid; Gabapentin USP RC B; 1-Cyanocyclohexaneacetic Acid; USP Gabapentin Related Compound B

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C#N

Organic Synthesis:

(1-Cyanocyclohexyl)acetic acid can be used as a building block in the synthesis of more complex molecules. Its cyano group (C≡N) and carboxylic acid group (COOH) can participate in various chemical reactions, making it a versatile starting material for organic chemists. For example, a study published in the journal "Tetrahedron Letters" describes its use in the synthesis of substituted cyclohexanes with potential biological activity [].

(1-Cyanocyclohexyl)acetic acid is an organic compound characterized by the presence of a cyano group attached to a cyclohexyl ring, along with a carboxylic acid functional group. Its molecular formula is C9H13NO2C_9H_{13}NO_2 and it has a molecular weight of approximately 169.21 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features, which include both a cyano group and a carboxylic acid moiety.

(1-Cyanocyclohexyl)acetic acid itself is not known to have a specific mechanism of action in biological systems. Its primary significance lies in its potential interference with the intended effects of gabapentin, the drug it can contaminate [].

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides upon reaction with amines.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: The cyano group can be reduced to an amine, leading to derivatives that may have enhanced biological activity.

The compound can also undergo hydrolysis under acidic or basic conditions, converting it into its corresponding carboxylic acid.

Research indicates that (1-Cyanocyclohexyl)acetic acid exhibits significant biological activity, particularly in the context of neuropharmacology. It has been studied for its potential effects on the central nervous system, similar to compounds like gabapentin, which is used in the treatment of neuropathic pain and epilepsy. Its structural similarity to other pharmacologically active compounds suggests potential applications in drug development.

The synthesis of (1-Cyanocyclohexyl)acetic acid can be achieved through several methods:

  • Biocatalytic Methods: A notable approach involves using enzyme catalysts such as nitrilase or a combination of nitrile hydratase and amidase activities to convert 1-cyanocyclohexaneacetonitrile into (1-Cyanocyclohexyl)acetic acid. This method is advantageous due to its high regioselectivity and yield .
  • Chemical Synthesis: Traditional chemical routes may involve the hydrolysis of nitriles or the reaction of cyanoacetic acid derivatives with cyclohexyl compounds under controlled conditions.
  • Reagents and Conditions: The synthesis often requires buffering agents to maintain optimal pH levels during reactions, typically between 6.0 and 8.0, to ensure high conversion rates .

(1-Cyanocyclohexyl)acetic acid has several potential applications:

  • Pharmaceuticals: Its structural properties make it a candidate for developing drugs targeting neurological disorders.
  • Organic Synthesis: It serves as an intermediate in synthesizing various chemical compounds due to its reactive functional groups.
  • Research: Used in studies exploring the effects of cyano-containing compounds on biological systems.

Interaction studies involving (1-Cyanocyclohexyl)acetic acid focus on its pharmacokinetic properties and how it interacts with biological targets. Preliminary studies suggest that it may interact with neurotransmitter systems, similar to other compounds containing cyano groups. Further research is required to elucidate these interactions fully.

(1-Cyanocyclohexyl)acetic acid shares structural similarities with several other compounds, making comparisons insightful:

Compound NameStructure FeaturesUnique Properties
GabapentinSimilar cyclic structure; amino groupUsed for neuropathic pain management
Cyanoacetic AcidContains cyano group; simpler structureMore reactive than (1-Cyanocyclohexyl)acetic acid
2-(1-Cyanocyclohexyl)acetic AcidSimilar but differs in position of groupsSlightly different biological activity
3-(Cyano)-propionic AcidCyano group attached to propionic acidUsed in organic synthesis

The uniqueness of (1-Cyanocyclohexyl)acetic acid lies in its specific combination of a cyclohexane ring and both cyano and carboxylic functionalities, which may confer distinct pharmacological properties not found in simpler analogs.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.4

Appearance

White Solid

Melting Point

98-100˚C

UNII

E1393FZ76L

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (43.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (56.52%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

133481-09-1

Wikipedia

(1-cyanocyclohexyl)acetic acid

Dates

Modify: 2023-08-15

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